molecular formula C8H12O3 B8805024 Methyl 3-cyclopropyl-2-methyl-3-oxopropanoate

Methyl 3-cyclopropyl-2-methyl-3-oxopropanoate

Cat. No. B8805024
M. Wt: 156.18 g/mol
InChI Key: JKZXAUSQNULIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a 500 ml round bottomed flask equipped with a magnetic stir bar under N2 atmosphere was charged methyl 3-cyclopropyl-3-oxopropanoate 1 (39.2 g, 276 mmol), MeI (17.2 ml, 276 mmol) and K2CO3 (57.2 g, 414 mmol). The mixture was agitated at 25 °C for 16 h. The reaction mixture was diluted with Et2O (100 ml) and filtered. The solids were rinsed with Et2O (100 ml) and the filtrate was concentrated to a crude oil. The crude oil was purified by normal phase column chromatography to give methyl 3-cyclopropyl-2-methyl-3-oxopropanoate 2 in 79% yield.
Quantity
276 mmol
Type
reactant
Reaction Step One
Name
Quantity
276 mmol
Type
reactant
Reaction Step Two
Quantity
414 mmol
Type
reagent
Reaction Step Three

Identifiers

Inputs

Step One
Name
Quantity
276 mmol
Type
reactant
Smiles
O=C(CC(OC)=O)C1CC1
Details
Addition Order
1
Step Two
Name
Quantity
276 mmol
Type
reactant
Smiles
CI
Details
Addition Order
1
Step Three
Name
Quantity
414 mmol
Type
reagent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Details
Addition Order
1

Setup

Vessel
Control Type
ROUND_BOTTOM_FLASK
Setpoint
500 mL
Material
UNSPECIFIED
Type
UNSPECIFIED

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Pressure
Control Type
UNSPECIFIED
Atmosphere
NITROGEN
Measurements
Type Time Pressure
Stirring
Type
STIR_BAR
Rate
UNSPECIFIED
RPM
0
Other

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with Et2O (100 mL).
FILTRATION
Type
FILTRATION
Phase kept
filtrate
WASH
Type
WASH
Details
The solids were rinsed with Et2O (100 mL).
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a crude oil.
OTHER_CHROMATOGRAPHY
Type
OTHER_CHROMATOGRAPHY
Details
The crude oil was purified by normal phase column chromatography.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C(C(C)C(OC)=O)C1CC1
Measurements
Type Value Analysis
YIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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